Methergine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

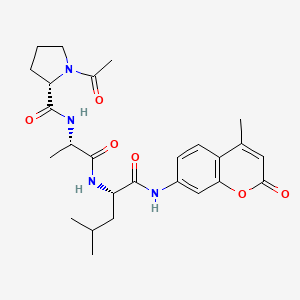

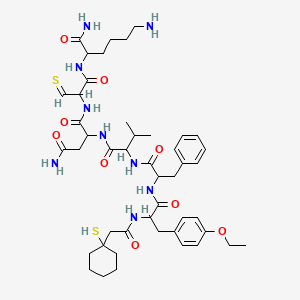

Methergine, also known as methylergometrine, is a medication belonging to the ergoline and lysergamide groups. It is primarily used as an oxytocic agent in obstetrics to prevent or control excessive bleeding following childbirth and spontaneous or elective abortion. Additionally, it aids in the expulsion of retained products of conception after a missed abortion and helps deliver the placenta after childbirth . This compound is also used in the treatment of migraines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methergine is a semi-synthetic ergot alkaloid. The synthesis involves the modification of natural ergot alkaloids, specifically ergonovine. The process includes the addition of a hydroxymethyl group to the ergonovine structure, resulting in methylergometrine .

Industrial Production Methods: Industrial production of this compound involves the extraction of ergot alkaloids from the ergot fungus, followed by chemical modification to produce methylergometrine. The compound is then purified and formulated into tablets or injectable solutions .

Analyse Chemischer Reaktionen

Types of Reactions: Methergine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific sites on the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield reduced derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Methergine has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.

Biology: this compound is used to study the effects of ergot alkaloids on smooth muscle contraction and receptor binding.

Medicine: It is extensively used in obstetrics to manage postpartum hemorrhage and in the treatment of migraines.

Industry: this compound is used in the pharmaceutical industry for the production of medications to control uterine bleeding

Wirkmechanismus

Methergine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor. The resultant uterotonic effect shortens the third stage of labor and reduces blood loss . Additionally, this compound’s effects are influenced by its partial agonist or antagonist actions at adrenergic, dopaminergic, and tryptaminergic receptors .

Vergleich Mit ähnlichen Verbindungen

Ergonovine: Another ergot alkaloid used for similar purposes in obstetrics.

Methysergide: Used in the treatment of migraines, similar to Methergine.

Lysergic Acid Diethylamide (LSD): Shares structural similarities but is primarily known for its psychedelic effects.

Uniqueness: this compound is unique due to its specific application in obstetrics for controlling postpartum hemorrhage and its dual role in treating migraines. Unlike other ergot alkaloids, this compound has a well-defined role in managing uterine atony and hemorrhage, making it an essential medication in obstetric care .

Eigenschaften

IUPAC Name |

N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859203 |

Source

|

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54808-91-2 |

Source

|

| Record name | Isomethergine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)

![6-[1-(3-Hydroxy-2-methoxypropanoyl)oxyethyl]phenazine-1-carboxylic acid](/img/structure/B10795523.png)

![N-[(E)-[(7aS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795537.png)

![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)

![3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine](/img/structure/B10795545.png)

![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)

![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)